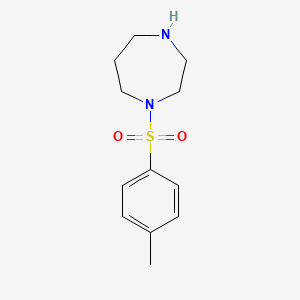

1-(4-Methylphenyl)sulfonyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methylphenyl)sulfonyl-1,4-diazepane is an organic compound with the molecular formula C12H18N2O2S It belongs to the class of sulfonyl diazepanes, which are characterized by a sulfonyl group attached to a diazepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,4-diazepane. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl group in 1-(4-Methylphenyl)sulfonyl-1,4-diazepane facilitates nucleophilic substitution (S<sub>N</sub>2) reactions due to its strong electron-withdrawing effect, which polarizes adjacent bonds. Key reactions include:

a. Sulfonamide Bond Cleavage

Under acidic or basic conditions, the sulfonamide bond (S–N) undergoes cleavage:

-

Acidic Hydrolysis : Treatment with concentrated HBr in acetic acid cleaves the S–N bond, yielding 1,4-diazepane and 4-methylbenzenesulfonic acid.

-

Basic Hydrolysis : Reaction with NaOH or KOH produces sodium 4-methylbenzenesulfonate and 1,4-diazepane.

b. Alkylation and Arylation

The nitrogen atoms in the diazepane ring act as nucleophiles in alkylation reactions:

-

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) leads to N-alkylated derivatives .

-

Microwave-assisted conditions enhance regioselectivity for N-4 alkylation due to rapid anion formation .

Oxidation and Reduction

a. Oxidation

The diazepane ring undergoes oxidation with strong oxidizing agents:

-

KMnO<sub>4</sub> in acidic medium oxidizes the ring to form diketone derivatives.

-

Ozone-mediated cleavage produces fragmented carbonyl compounds.

b. Reduction

-

LiAlH<sub>4</sub> reduces the sulfonyl group to a thioether (–S–), though this reaction is less common due to the stability of sulfonamides.

Conformational Influence on Reactivity

The diazepane ring adopts a flattened boat conformation , as confirmed by DFT calculations . This geometry:

-

Lowers the activation energy for N-alkylation (ΔG<sup>‡</sup> ≈ 16–21 kcal/mol) .

-

Enhances accessibility of the sulfonyl group for nucleophilic attack .

Mechanistic Insights

-

Deprotonation Kinetics : The rate-limiting step in N-alkylation involves deprotonation of the diazepane nitrogen (MP2/6-31G* calculations) .

-

Transition States : DFT studies reveal two transition states for ring inversion, preserving M- or P-configurations during conformational changes .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing SO<sub>2</sub> and forming aromatic byproducts.

-

Photolytic Degradation : UV exposure leads to C–S bond cleavage, generating 4-methylbenzyl radicals.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. Its sulfonyl group allows for various functionalizations that are crucial in organic chemistry.

Biology

- Pharmacophore in Drug Design : Research indicates that 1-(4-Methylphenyl)sulfonyl-1,4-diazepane may act as a pharmacophore, influencing drug design by interacting with biological macromolecules. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.

Medicine

- Therapeutic Agent : Ongoing studies are exploring its potential as a therapeutic agent for various diseases. The compound's ability to modulate enzyme activity and receptor binding positions it as a candidate for drug development.

Industry

- Advanced Material Development : In industrial applications, this compound is utilized in the development of advanced materials with specific properties due to its unique chemical structure.

Research has shown significant biological activities associated with compounds similar to this compound:

- Antineoplastic Activity : Related compounds have demonstrated potent antineoplastic effects and cytotoxicity against various cancer cell lines. For instance, a study indicated that a structurally related compound inhibited nucleic acid synthesis in leukemic cells.

- Enzyme Inhibition : The sulfonyl groups in diazepane derivatives can inhibit key regulatory enzymes involved in metabolic pathways, leading to reduced RNA and DNA synthesis.

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of a structurally related compound on Tmolt3 leukemic cells. The compound inhibited purine pathway enzymes, resulting in decreased nucleic acid synthesis and significant cytotoxicity. This suggests a potential mechanism for its antitumor effects through modulation of metabolic pathways.

Case Study 2: Anticoagulant Properties

Another study focused on novel 1,4-diazepane derivatives as inhibitors of Factor Xa, a critical target in coagulation pathways. One derivative exhibited an IC50 value of 6.8 nM, demonstrating strong antithrombotic activity without prolonging bleeding time. This highlights the therapeutic potential of diazepane derivatives in managing thrombotic disorders.

Data Table: Biological Activities of Related Compounds

Mecanismo De Acción

The mechanism of action of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The diazepane ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)sulfonyl-1,4-diazepane

- 1-(4-Nitrophenyl)sulfonyl-1,4-diazepane

- 1-(4-Methoxyphenyl)sulfonyl-1,4-diazepane

Comparison: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Actividad Biológica

1-(4-Methylphenyl)sulfonyl-1,4-diazepane is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a diazepane ring and sulfonyl group, which facilitate interactions with various biological macromolecules, influencing enzyme activity and receptor binding. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfonyl group , which forms strong interactions with proteins, potentially inhibiting their function. The diazepane ring may interact with specific receptors or enzymes, modulating their activity. These interactions are crucial for understanding the compound's therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. Notable activities include:

- Antineoplastic Activity : Similar compounds have shown potent in vivo antineoplastic effects and in vitro cytotoxicity against various cancer cell lines. For example, a related compound demonstrated significant inhibition of nucleic acid synthesis in leukemic cells, leading to cell death through DNA fragmentation .

- Enzyme Inhibition : The sulfonyl groups in diazepane derivatives can inhibit key regulatory enzymes involved in metabolic pathways. For instance, the inhibition of purine pathway enzymes leads to reduced RNA and DNA synthesis .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of a structurally related compound on Tmolt3 leukemic cells. The compound inhibited purine pathway enzymes, resulting in decreased nucleic acid synthesis and significant cytotoxicity. This suggests a potential mechanism for its antitumor effects through the modulation of metabolic pathways .

Case Study 2: Anticoagulant Properties

Another study focused on novel 1,4-diazepane derivatives as inhibitors of Factor Xa, a critical target in coagulation pathways. One derivative exhibited an IC50 value of 6.8 nM, demonstrating strong antithrombotic activity without prolonging bleeding time . This highlights the therapeutic potential of diazepane derivatives in managing thrombotic disorders.

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZDXFSGDLAAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.